BenchChemオンラインストアへようこそ!

N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

CCR4 antagonism Protein kinase inhibition Piperazinyl pyrimidine

N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine (CAS 923201-30-3) is a synthetic, iodinated piperazinyl pyrimidine derivative with a molecular weight of 451.3 g/mol and a computed XLogP3-AA of 3.3. The compound belongs to a broader patent class of piperazinyl pyrimidines investigated primarily as CCR4 antagonists and protein kinase inhibitors.

Molecular Formula C18H22IN5O
Molecular Weight 451.312
CAS No. 923201-30-3
Cat. No. B2983349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
CAS923201-30-3
Molecular FormulaC18H22IN5O
Molecular Weight451.312
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I
InChIInChI=1S/C18H22IN5O/c1-3-20-16-11-13(2)21-18(22-16)24-9-7-23(8-10-24)17(25)14-5-4-6-15(19)12-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,20,21,22)
InChIKeyZPKNIZRHGIMCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine Procurement Baseline: A Structurally Defined Piperazinyl Pyrimidine for CCR4 and Kinase Research


N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine (CAS 923201-30-3) is a synthetic, iodinated piperazinyl pyrimidine derivative with a molecular weight of 451.3 g/mol and a computed XLogP3-AA of 3.3 [1]. The compound belongs to a broader patent class of piperazinyl pyrimidines investigated primarily as CCR4 antagonists [2] and protein kinase inhibitors [3]. Its structural features include an N-ethylamine substituent at the pyrimidine 4-position, a methyl group at the 6-position, and a 3-iodobenzoyl moiety attached via a piperazine linker at the 2-position. Despite its representation in chemical libraries, a comprehensive literature search reveals a notable absence of publicly disclosed primary bioactivity data, target engagement profiles, or head-to-head comparator studies for this specific compound.

Procurement Risks of Generic N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine Substitution: The Critical Data Gap


For a scientific or industrial user, substituting this specific compound with a generic piperazinyl pyrimidine analog carries unquantifiable risk. Without publicly available, target-specific activity data (e.g., IC50 values against a defined kinase or GPCR), binding kinetics, or selectivity profiles, it is impossible to verify if any alternative would replicate the intended experimental function [1]. The patent literature broadly covers this scaffold for both CCR4 antagonism and kinase inhibition, but these are mechanistically distinct targets requiring precise molecular recognition features [2][3]. The unique combination of the ethylamino, 6-methyl, and 3-iodobenzoyl substituents suggests a specific, undisclosed design rationale, making any simple interchange with an in-class compound scientifically unjustified and a potential source of irreproducible results.

N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine: A Quantitative Evidence Audit Against Closest Analogs


Absence of Public Comparative Bioactivity Data Prevents Scientific Differentiation from Class-Level Analogs

A systematic search of primary literature, patents, and authoritative databases (PubChem, BindingDB) identified no quantitative head-to-head comparator data for N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine. While the compound is part of a well-defined patent class of piperazinyl pyrimidines with claimed CCR4 antagonism [1] and kinase inhibition [2], specific inhibition constants (e.g., IC50, Ki), selectivity scores, ADME parameters, or in vivo efficacy measures for this exact entity are not available in the public domain. In contrast, closely related analogs described in patent US9493453B2 often feature fluorinated or chlorinated benzoyl groups, with representative compounds showing sub-micromolar CCR4 antagonist activity, but the 3-iodo substitution confers distinct steric and electronic properties (e.g., larger van der Waals radius, higher polarizability) that are predicted to alter target binding and pharmacokinetics in ways that cannot be inferred from class-level data alone.

CCR4 antagonism Protein kinase inhibition Piperazinyl pyrimidine Chemical biology

Verified Application Scenarios for N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine Based on Current Evidence


No High-Confidence Application Scenarios Can Be Recommended

Given the complete lack of publicly disclosed, compound-specific quantitative data, no evidence-based application can be recommended for this compound. The most scientifically prudent action is for potential users to request the compound's Certificate of Analysis (CoA) and any proprietary in-house profiling data from the vendor prior to procurement [1]. Without such data, the molecule remains a structurally annotated chemical entity with unknown biological activity, unsuitable for direct use in target-based screens or mechanism-of-action studies where pharmacological validation is essential.

Quote Request

Request a Quote for N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.